6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
CAS No.: 896662-47-8
Cat. No.: VC5405027
Molecular Formula: C18H21NO2
Molecular Weight: 283.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896662-47-8 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.371 |
| IUPAC Name | 9,9-dimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cyclohexane]-2,3-dione |
| Standard InChI | InChI=1S/C18H21NO2/c1-17(2)11-18(9-4-3-5-10-18)19-14-12(15(20)16(19)21)7-6-8-13(14)17/h6-8H,3-5,9-11H2,1-2H3 |
| Standard InChI Key | LEMGYINNJQUDLN-UHFFFAOYSA-N |
| SMILES | CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a spiro junction at the cyclohexane carbon, connecting it to a partially saturated pyrrolo[3,2,1-ij]quinoline system . The "spiro" designation arises from the shared carbon atom between the two rings, a defining characteristic of this structural class . Key structural elements include:
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Spiro center: Carbon-1 of cyclohexane fused to the pyrroloquinoline system at position 4'.
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Ring systems: A six-membered cyclohexane ring and a ten-membered bicyclic system comprising pyrrole and quinoline subunits .
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Substituents: Two methyl groups at position 6' and two ketone functionalities at positions 1' and 2'.
IUPAC Nomenclature
The systematic name reflects the compound's intricate connectivity:
9,9-dimethylspiro[1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-11,1'-cyclohexane]-2,3-dione. This nomenclature precisely encodes the:
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Tricyclic pyrroloquinoline system (1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene)
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Spiro-linked cyclohexane ring
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Methyl substituents at position 9
Table 1: Core Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 896662-47-8 | |
| Molecular Formula | C₁₈H₂₁NO₂ | |
| Molecular Weight | 283.371 g/mol | |
| IUPAC Name | 9,9-dimethylspiro[...]-2,3-dione | |
| SMILES | CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C |
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, analogous spiroquinolines suggest two viable routes:
Route 1: Cyclocondensation Approach
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Precursor assembly: React 6-methyl-1,2,3,4-tetrahydroquinoline with a functionalized cyclohexanone derivative .
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Spirocyclization: Acid- or base-mediated intramolecular cyclization to form the spiro center .
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Oxidation: Introduction of diketone groups via Jones oxidation or related methods .
Route 2: Multicomponent Reaction Strategy
As demonstrated for similar spiro systems :
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Combine aniline derivatives, cyclic ketones, and aldehydes in aqueous ethanol .
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Leverage catalyst-free conditions at room temperature to induce spiro ring formation .
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Achieve yields >80% through optimized stoichiometry (1:1:2 molar ratio) .
Key Synthetic Challenges
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Regioselectivity: Controlling substituent positions in the tricyclic system .
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Stereochemistry: Maintaining conformational rigidity at the spiro center .
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Functional group compatibility: Protecting ketones during cyclization steps .
Physicochemical Properties
Experimental Data
Limited solubility data exist, but structural analogs suggest:
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Lipophilicity: Calculated logP ≈ 2.1 (ChemAxon)
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Stability: Stable at 2-8°C for >12 months when stored anhydrous
Table 2: Physicochemical Profile
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR profile based on structural analogs :
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δ 1.0-1.2 ppm: Methyl groups (singlet, 6H)
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δ 2.5-3.0 ppm: Cyclohexane protons (multiplet, 10H)
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δ 6.8-7.4 ppm: Aromatic protons (doublets/multiplet, 4H)
¹³C NMR would likely show:
Mass Spectrometry
Vibrational Spectroscopy
Key IR absorptions anticipated:
| Field | Potential Use | Reference |
|---|---|---|
| Medicinal Chemistry | Protein kinase inhibitors | |
| Organic Electronics | Hole-transport materials | |
| Catalysis | Chiral ligand synthesis | |
| Analytical Chemistry | HPLC chiral stationary phases |
Challenges and Future Directions
Synthetic Optimization Needs
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Yield improvement: Current methods for analogs yield 60-80% ; target >90%.
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Green chemistry: Replace toxic solvents (e.g., dioxane) with biodegradable alternatives .
Biological Evaluation Priorities
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume